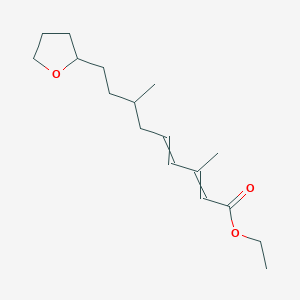
4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with dichloro and phenyl groups, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dichloro-3-phenyl-1H-pyrazole with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Phenyl-1H-pyrazol-1-yl)morpholine
- 4-(4,5-Dichloro-1H-imidazol-2-yl)morpholine
- 4-(3,5-Diphenyl-1H-pyrazol-1-yl)morpholine
Uniqueness
4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine is unique due to the presence of both dichloro and phenyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the morpholine ring enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
62565-39-3 |
|---|---|
Molecular Formula |
C13H13Cl2N3O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
4-(4,5-dichloro-3-phenylpyrazol-1-yl)morpholine |
InChI |
InChI=1S/C13H13Cl2N3O/c14-11-12(10-4-2-1-3-5-10)16-18(13(11)15)17-6-8-19-9-7-17/h1-5H,6-9H2 |
InChI Key |
WSKXYUOCGGFGFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N2C(=C(C(=N2)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Propane-1,3-diyl)di(2-azabicyclo[2.2.0]hex-5-en-3-one)](/img/structure/B14534647.png)
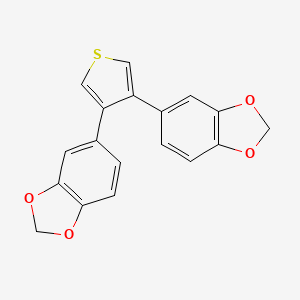
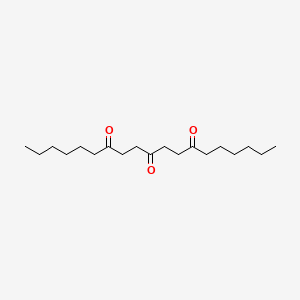
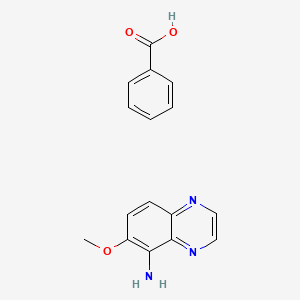
![1-(2-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14534683.png)
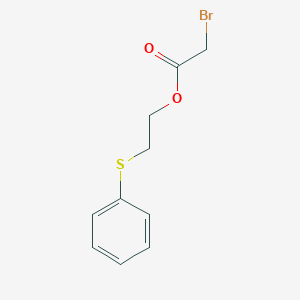
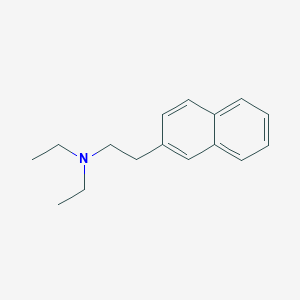
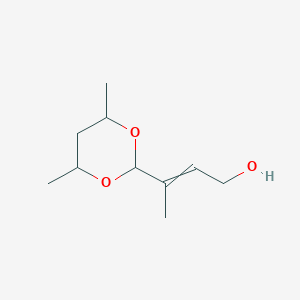
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile](/img/structure/B14534702.png)
![3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14534707.png)
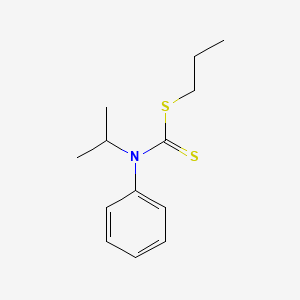
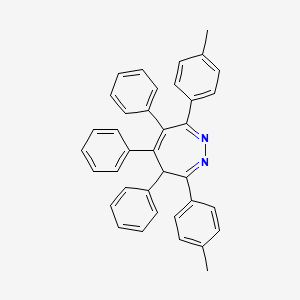
![[9-(Butylamino)-9H-fluoren-9-YL]phosphonic acid](/img/structure/B14534721.png)
